2-Ethoxy-3-methylbutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-ethoxy-3-methylbutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-4-9-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
DULLILBOLMERJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Pathways
Diverse Synthetic Routes to 2-Ethoxy-3-methylbutan-1-ol and Analogues
The synthesis of this compound and related structures can be achieved through several distinct chemical transformations. These routes leverage fundamental reactions such as etherification, nucleophilic substitution, and modifications of various precursors.
The Williamson ether synthesis is a cornerstone method for preparing ethers and is directly applicable to the synthesis of this compound. This reaction involves the coupling of an alcohol with an alkyl halide in the presence of a strong base. Specifically, this compound can be synthesized via the reaction of an alkoxide ion with a primary alkyl halide.
In a typical procedure, an alcohol is first deprotonated by a strong base, such as sodium hydride (NaH) or metallic sodium (Na), to form a highly reactive alkoxide. This nucleophilic alkoxide then attacks an ethyl halide, like ethyl bromide, to form the ether linkage. For the synthesis of the related compound 2-ethoxy-3-methylpentane, the precursor 3-methylpentan-2-ol is converted to its alkoxide and then reacted with an ethyl halide. brainly.indoubtnut.com A primary alkyl halide is strongly preferred for this reaction to ensure a high yield, as secondary and tertiary halides tend to undergo elimination reactions instead of substitution. doubtnut.comorganicmystery.com
The general steps for a Williamson synthesis of an analogous ether are:
Alkoxide Formation: An alcohol is reacted with a strong base to form the corresponding alkoxide. doubtnut.com
Nucleophilic Attack: The alkoxide ion attacks the ethyl halide, displacing the halide and forming the ether. brainly.indoubtnut.com
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Alkoxide Formation | 3-methylpentan-2-ol | Sodium (Na) or Sodium Hydride (NaH) | Sodium 3-methylpentan-2-oxide | brainly.indoubtnut.com |
| 2. Ether Formation | Sodium 3-methylpentan-2-oxide, Ethyl Bromide | - | 2-ethoxy-3-methylpentane | brainly.indoubtnut.com |
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. doubtnut.comvedantu.com In this mechanism, the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide. The reaction occurs in a single, concerted step where the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks.
For the synthesis to be effective, the alkyl halide must be sterically unhindered, which is why primary alkyl halides like ethyl bromide are ideal reactants. organicmystery.comvedantu.com If secondary or tertiary alkyl halides are used, the alkoxide, which is also a strong base, will preferentially abstract a proton from the alkyl halide. vedantu.comiitk.ac.in This leads to an E2 elimination reaction, producing an alkene instead of the desired ether. vedantu.comiitk.ac.in Therefore, the choice of a primary alkyl halide is crucial for maximizing the yield of the ether product through the S(_N)2 pathway. doubtnut.com
An alternative synthetic strategy involves the etherification of amino alcohol precursors. For instance, the related compound 1-ethoxy-3-methylbutan-2-amine (B1520947) can be prepared from 1-amino-3-methylbutan-2-ol. This process relies on the nucleophilic substitution of the hydroxyl group with an ethoxy group.
The synthesis uses ethylating agents, such as ethyl halides or ethyl sulfonates, to introduce the ethoxy moiety. The reaction can be catalyzed by either an acid or a base, with sodium hydroxide (B78521) being a common choice to facilitate the substitution. This method is advantageous due to the commercial availability of various amino alcohols. However, it may sometimes require protecting the amine group to prevent side reactions.
| Method | Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Direct Etherification | 1-amino-3-methylbutan-2-ol | Ethyl halides, Base (e.g., NaOH) | Direct and straightforward approach. | |
| Resolution and Functionalization | Racemic 1-amino-alkan-2-ols | Chiral resolving agents, Ethyl reagents | Allows for the synthesis of enantiomerically pure products. | |
| Sulfonyl Derivative Substitution | Amino alcohol sulfonyl derivatives | Ethoxide ions | Offers high regioselectivity. |
Synthesizing this compound can also be envisioned starting from alkene precursors. Alkenes serve as versatile starting materials in organic synthesis and can be converted into the necessary alcohol or halide intermediates. For example, an appropriate alkene could undergo acid-catalyzed hydration or hydroboration-oxidation to yield an alcohol. embibe.com
A plausible route could start with an alkene such as 3-methyl-1-butene. This alkene can be converted into a diol, for example, 3-methylbutane-1,2-diol, through reactions like dihydroxylation. This diol intermediate, possessing two hydroxyl groups, could then undergo a selective etherification reaction. By carefully choosing reagents and reaction conditions, the ethoxy group can be introduced at the desired position (C2), leaving the primary alcohol at C1 intact. Alternatively, the alkene could be converted to a halogenated intermediate, such as a halohydrin, which would then be subjected to substitution with an ethoxide to form the ether linkage.
Conversion from Amino Alcohol Precursors via Etherification
Stereoselective Synthesis of Enantiomers and Diastereomers
The presence of chiral centers in this compound means that it can exist as different stereoisomers (enantiomers and diastereomers). The synthesis of a specific stereoisomer requires stereoselective methods.
Achieving stereocontrol in the synthesis of chiral molecules like this compound is a significant goal in modern organic synthesis. ethz.ch Two prominent strategies for this are enantioselective catalysis and the use of chiral auxiliaries. ethz.ch
Chiral Auxiliary Strategies: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chresearchgate.net After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be used to construct the carbon backbone with the correct configuration before ether formation. researchgate.net
Enantioselective Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. mdpi.com Transition metal catalysts paired with chiral ligands are frequently employed. mdpi.com For example, a ketone precursor to this compound could be reduced to the corresponding alcohol using a chiral catalyst, thereby producing an enantiomerically enriched product.
A practical approach to the enantioselective synthesis of a related structure could start from a readily available chiral building block, a method known as the "chiral pool" approach. ethz.ch For instance, the chiral amino alcohol (S)-2-amino-3-methylbutan-1-ol (L-valinol), derived from the amino acid L-valine, is a common starting material in asymmetric synthesis. uni-regensburg.de This precursor already contains the correct stereochemistry at one of the chiral centers. The amino group could be chemically converted into a hydroxyl group, followed by etherification of the other hydroxyl group to yield the target molecule with a defined stereochemistry.
Resolution of Racemic Mixtures of Related Precursors
A logical and efficient pathway to chiral this compound involves starting from an enantiomerically pure precursor. The most direct precursor is 3-methyl-1,2-butanediol. As this diol is often synthesized as a racemic mixture (an equal mix of both enantiomers), its separation, or resolution, is a critical step.
The classical strategy for resolving a racemic alcohol or diol involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
For a racemic diol like 3-methyl-1,2-butanediol, this can be achieved by several methods:
Formation of Diastereomeric Esters: The diol can be reacted with a chiral carboxylic acid (or its activated derivative, like an acyl chloride) to form diastereomeric esters. After separation, the desired ester is hydrolyzed to yield the enantiomerically pure diol.
Enzymatic Resolution: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for the kinetic resolution of alcohols. In a typical process, the racemic diol is subjected to transesterification with an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting mixture of the acylated diol and the unreacted diol can then be separated. The enantioselectivity of this process is often high, providing access to both enantiomers of the precursor in high purity.
Once the enantiomerically pure 3-methyl-1,2-butanediol is obtained, the primary hydroxyl group can be protected, followed by etherification of the secondary hydroxyl group and subsequent deprotection to yield the target molecule.
Catalytic Systems and Reaction Conditions Optimization
The selective formation of the ether bond is the central transformation in synthesizing this compound from its diol precursor. Modern organic synthesis favors catalytic methods that are efficient, selective, and operate under mild conditions.
Acid-Catalyzed Ether Formations
The direct dehydrative coupling of two different alcohols—in this case, 3-methyl-1,2-butanediol and ethanol (B145695)—presents a challenge due to the potential for self-etherification of each alcohol and the formation of a mixture of products. However, recent advances in catalysis have provided solutions for such cross-coupling reactions.
Iron(III) triflate (Fe(OTf)₃) has emerged as a potent Lewis acid catalyst for the selective synthesis of unsymmetrical ethers from two different alcohols. In a typical reaction, a secondary alcohol is reacted with a primary alcohol in the presence of catalytic amounts of Fe(OTf)₃ and an additive like ammonium (B1175870) chloride (NH₄Cl). This system could be adapted for the synthesis of this compound by reacting 3-methyl-1,2-butanediol with ethanol. The secondary hydroxyl at the C2 position is generally more reactive toward carbocation formation under Lewis acid catalysis, potentially leading to selective etherification at this site over the primary C1 hydroxyl.
Another effective catalyst is trifluoroacetic acid (TFA), which can promote the adaptive cross-coupling of benzylic alcohols with various aliphatic alcohols. While the precursor is an aliphatic diol, the principles of activating an alcohol towards nucleophilic attack by another alcohol are applicable. The optimization of catalyst loading, temperature, and reaction time would be crucial to favor the desired unsymmetrical ether over byproducts.
Table 1: Representative Acid-Catalyzed Systems for Unsymmetrical Ether Synthesis
| Catalyst System | Alcohol 1 (Example) | Alcohol 2 (Example) | Conditions | Yield of Unsymmetrical Ether | Reference |
|---|---|---|---|---|---|
| Fe(OTf)₃ (5 mol%), NH₄Cl (5 mol%) | 1-Phenylethanol | 1-Propanol | DCM, 45 °C, 12 h | 88% |
This interactive table summarizes conditions from studies on analogous systems, which could be adapted for the target synthesis.
Transition Metal-Mediated Transformations
Transition metal catalysis offers powerful, alternative strategies for ether synthesis, often proceeding through mechanisms distinct from traditional acid catalysis. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" (HAT) methodology.
This process, typically catalyzed by ruthenium, iridium, or manganese complexes, involves the following sequence:
The transition metal catalyst temporarily dehydrogenates (oxidizes) an alcohol (e.g., the secondary alcohol of 3-methyl-1,2-butanediol) to form a carbonyl intermediate (a hydroxy ketone) and a metal-hydride species.
The carbonyl intermediate undergoes condensation with a nucleophile (ethanol).
The resulting intermediate is then reduced by the metal-hydride species, regenerating the catalyst and forming the final ether product.
This one-pot reaction is highly atom-economical, producing only water as a byproduct. The development of a suitable pincer-ligated manganese or nickel catalyst could provide a cost-effective and sustainable route to this compound. While direct application to this specific molecule is not widely documented, the versatility of HAT reactions in C-O bond formation makes it a highly promising area for investigation.
Process Optimization for Yield, Selectivity, and Scalability
Optimizing any synthetic route for large-scale production requires a systematic study of reaction parameters to maximize yield and selectivity while ensuring process safety and economic viability. Drawing parallels from a study on the synthesis of glycerol (B35011) monoethers from glycidol (B123203) and alcohols, several key parameters can be identified for the synthesis of this compound.
Catalyst Loading: The amount of catalyst must be carefully tuned. While higher loading can increase the reaction rate, it also increases cost and can sometimes lead to the formation of byproducts. An optimal loading achieves maximum conversion in a reasonable time without compromising selectivity.
Temperature: Reaction temperature significantly influences reaction rates. For the acid-catalyzed etherification, a moderate temperature (e.g., 45-80 °C) is likely required to drive the reaction without causing decomposition or excessive byproduct formation.
**Reagent Stoichiometry and Addition
Mechanistic Studies and Reactivity Profiles
Chemical Reactivity of the Ether Linkage
The ether linkage (C-O-C) in 2-Ethoxy-3-methylbutan-1-ol is generally stable but can be cleaved under specific, typically harsh, conditions.
The cleavage of the ether bond in this compound is most effectively achieved using strong acids, particularly hydrohalic acids like concentrated hydroiodic acid (HI) or hydrobromic acid (HBr). testbook.com The reaction mechanism depends on the nature of the groups attached to the ether oxygen. In this case, an ethyl group and a secondary 3-methylbutan-1-ol group are present.
The process begins with the protonation of the ether oxygen atom by the strong acid to form an oxonium ion, which is a better leaving group. testbook.com Following this, a nucleophile (e.g., I⁻ or Br⁻) attacks the oxonium ion intermediate. The pathway of this nucleophilic substitution can be either Sₙ1 or Sₙ2.
Sₙ2 Mechanism : Attack by the iodide nucleophile will preferentially occur at the less sterically hindered carbon atom. prutor.ai In the protonated ether, the ethyl group is a primary carbon center, making it much more accessible for an Sₙ2 attack than the secondary carbon (C2) of the butanol chain. This pathway would yield iodoethane (B44018) and 3-methylbutane-1,2-diol.
Sₙ1 Mechanism : An Sₙ1 pathway is less likely for the ethyl group but could be considered for the secondary carbon. However, cleavage leading to a secondary carbocation is generally less favored than an Sₙ2 reaction at a primary center.
Therefore, the predominant mechanism for the cleavage of this compound with a reagent like HI is the Sₙ2 pathway, with the iodide ion attacking the ethyl group. doubtnut.com
Another reagent used for ether cleavage is boron tribromide (BBr₃). researchgate.net The reaction initiates with the formation of an adduct between the ether oxygen and the Lewis acidic boron atom. researchgate.net This is followed by an intramolecular or intermolecular transfer of a bromide ion to one of the adjacent carbon atoms, leading to bond cleavage. researchgate.net
Ethers are known for their general lack of reactivity, making them good solvents for many chemical reactions. vaia.com The ether linkage in this compound is stable under neutral, basic, and mild acidic conditions. It is also resistant to many oxidizing and reducing agents. However, its stability is compromised under strongly acidic conditions, especially at elevated temperatures, which can promote the cleavage reactions described above. vaia.com
Table 1: Stability of the Ether Linkage in this compound
| Chemical Condition | Reagent Class | Stability/Reactivity Outcome | Mechanism |
|---|---|---|---|
| Strongly Acidic (e.g., conc. HI, HBr) | Hydrohalic Acids | Unstable; C-O bond cleavage occurs. | Sₙ2 attack at the ethyl group is the major pathway. prutor.aidoubtnut.com |
| Lewis Acidic (e.g., BBr₃) | Boron Halides | Unstable; C-O bond cleavage occurs. | Formation of an ether-BBr₃ adduct followed by bromide transfer. researchgate.net |
| Basic (e.g., NaOH, NaH) | Bases | Stable; no reaction at the ether linkage. | N/A (Hydroxyl group may be deprotonated). |
| Oxidizing | Common Oxidants (e.g., KMnO₄, CrO₃) | Stable; no reaction at the ether linkage. | N/A (Hydroxyl group is oxidized). |
| Reducing | Common Reductants (e.g., LiAlH₄, NaBH₄) | Stable; no reaction at the ether linkage. | N/A. |
Cleavage Mechanisms
Reactions of the Hydroxyl Functional Group
The primary hydroxyl (-OH) group is the most reactive site on the molecule under many conditions and undergoes typical alcohol reactions such as oxidation, esterification, and etherification.
As a primary alcohol, the hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. ncert.nic.in
Oxidation to an Aldehyde : Using milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane, the oxidation can be stopped at the aldehyde stage. This reaction yields 2-ethoxy-3-methylbutanal (B13242465).
Oxidation to a Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in aqueous acid (Jones reagent), or potassium dichromate (K₂Cr₂O₇) with sulfuric acid, will oxidize the primary alcohol completely to a carboxylic acid. smolecule.com This pathway produces 2-ethoxy-3-methylbutanoic acid. The reaction proceeds via the intermediate aldehyde, which is rapidly hydrated and further oxidized in the presence of water.
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Reaction Condition | Major Product | Product Functional Group |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Anhydrous, e.g., CH₂Cl₂ | 2-Ethoxy-3-methylbutanal | Aldehyde |
| Potassium permanganate (KMnO₄) | Aqueous, often basic or acidic | 2-Ethoxy-3-methylbutanoic acid | Carboxylic Acid |
| Chromium trioxide (CrO₃) / H₂SO₄ | Aqueous acetone (B3395972) (Jones oxidation) | 2-Ethoxy-3-methylbutanoic acid | Carboxylic Acid |
The hydroxyl group readily participates in substitution reactions to form esters and ethers.
Esterification : In the presence of an acid catalyst, this compound reacts with a carboxylic acid in a reversible process known as Fischer esterification to produce an ester and water. The reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol's oxygen atom. For example, reaction with acetic acid would yield (2-ethoxy-3-methylbutyl) acetate. The use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, provides a more efficient, non-reversible route to ester formation.
Etherification : The hydroxyl group can also be converted into a second ether linkage. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated by a strong base (like sodium hydride, NaH) to form a sodium alkoxide. prutor.aibetrained.in This alkoxide then acts as a nucleophile and attacks a primary alkyl halide (e.g., iodomethane) in an Sₙ2 reaction to form a new ether. This would result in the formation of 1,2-diethoxy-3-methylbutane.
Oxidation Pathways
Intramolecular Rearrangement Mechanisms
While not commonly reported for this specific molecule, intramolecular rearrangements are mechanistically plausible under conditions that generate a carbocation intermediate. Such rearrangements typically involve the migration of a hydride (H⁻) or an alkyl group to an adjacent carbocation center to form a more stable carbocation.
A potential scenario for rearrangement involves the reaction of this compound under strongly acidic conditions designed to promote dehydration.
Protonation and Formation of a Primary Carbocation : The primary hydroxyl group is protonated by a strong acid, forming a good leaving group (H₂O).
Loss of Water and Rearrangement : The departure of water would generate a highly unstable primary carbocation at the C1 position. This intermediate would almost instantaneously rearrange. A 1,2-hydride shift from the C2 position to the C1 position would produce a more stable tertiary carbocation at C2.
Product Formation : This rearranged tertiary carbocation could then be attacked by a nucleophile present in the reaction mixture (e.g., H₂O or the conjugate base of the acid) or undergo elimination to form an alkene.
This type of rearrangement is a fundamental concept in organic chemistry, often competing with direct substitution and elimination reactions when carbocation intermediates are involved.
Kinetics and Thermodynamics of Key Transformation Pathways
One of the plausible synthetic routes to this compound is the Williamson ether synthesis, involving the reaction of the alkoxide of 3-methyl-1,2-butanediol with an ethyl halide. Alternatively, acid-catalyzed etherification of 3-methyl-1,2-butanediol with ethanol (B145695) could be another pathway. The kinetics of such etherification reactions are typically studied to optimize reaction conditions like temperature, catalyst concentration, and reactant molar ratios.
For instance, kinetic studies on the esterification of 2,3-butanediol, a structurally similar diol, have been conducted. quora.com These studies often reveal the reaction order with respect to each reactant and the catalyst, as well as the activation energy for the reaction. Such data is crucial for reactor design and process control in industrial settings.
Thermodynamic data, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard entropy (S°), are fundamental for understanding the feasibility and equilibrium position of a reaction. While specific values for this compound are not published, data for its isomers can provide an estimation.
| Compound | Formula | ΔfH° (liquid, kJ/mol) | ΔfH° (gas, kJ/mol) | Reference |
|---|---|---|---|---|
| 1,7-Heptanediol | C7H16O2 | -574.2 | - | mdp.edu.ar |
| 2,2-Diethoxypropane | C7H16O2 | -538.9 | -506.9 | mdp.edu.ar |
| 1-[(2-methylpropan-2-yl)oxy]propan-2-ol | C7H16O2 | - | -538.9 ± 6.3 | aip.org |
Note: The table presents data for isomers of this compound to provide a comparative context due to the absence of specific data for the target compound.
The kinetics of alcoholysis reactions, such as the reaction of triethylaluminium with isopropanol, have been studied, revealing second-order kinetics and providing activation energies and enthalpy values. akjournals.com These studies on analogous systems suggest that the reactions of this compound would follow similar kinetic principles, with rates being influenced by steric hindrance around the reactive centers and the nature of the catalyst used.
Fundamental Aspects of Oxidation and Combustion Chemistry
The presence of both a primary alcohol and an ether functional group in this compound dictates its oxidation and combustion chemistry.
Oxidation:
The primary alcohol group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to an aldehyde (2-ethoxy-3-methylbutanal) or further to a carboxylic acid (2-ethoxy-3-methylbutanoic acid). ncert.nic.in
To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation protocol would selectively oxidize the primary alcohol to the corresponding aldehyde.
To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) would typically lead to the formation of the carboxylic acid.
The ether linkage is generally stable to most oxidizing agents, but under harsh conditions, cleavage can occur. The fundamental mechanism of alcohol oxidation involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group and another from the oxygen of the hydroxyl group, often referred to as a dehydrogenation reaction. ncert.nic.in
Combustion Chemistry:
As a C7 oxygenated organic compound, this compound is combustible. Complete combustion in the presence of excess oxygen will produce carbon dioxide and water. The balanced chemical equation for the complete combustion is:
C7H16O2 + 10 O2 → 7 CO2 + 8 H2O
The heat of combustion is a key thermodynamic parameter for any fuel. While experimental data for this compound is not available, the standard liquid enthalpy of combustion for its isomer, n-heptane, is -4817 kJ/mol. chemeo.com The presence of oxygen atoms in the molecule generally leads to a lower heat of combustion compared to the corresponding alkane with the same number of carbon atoms, as the molecule is already partially oxidized.
Sophisticated Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The structure of 2-Ethoxy-3-methylbutan-1-ol contains seven unique carbon environments and several distinct proton environments. Therefore, it is expected to show seven signals in the ¹³C NMR spectrum and multiple signals in the ¹H NMR spectrum, with specific chemical shifts, integrations, and splitting patterns reflecting the unique electronic environment of each nucleus.
Expected ¹H NMR Data: The proton NMR spectrum would provide key information. The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons of the two methyl groups attached to the isopropyl moiety are diastereotopic and would likely appear as two distinct doublets. The methylene (B1212753) protons of the primary alcohol (-CH₂OH) are also diastereotopic and would be expected to show complex splitting patterns. The ethoxy group would be identifiable by a characteristic quartet and triplet pattern.
Expected ¹³C NMR Data: Due to the molecule's asymmetry, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals in the ¹³C NMR spectrum nih.gov. The carbon attached to the hydroxyl group (C1) and the carbon bearing the ethoxy group (C2) would be the most deshielded among the sp³ carbons, appearing further downfield (e.g., in the 50-90 ppm range) due to the electron-withdrawing effect of the oxygen atoms spectrabase.com. The carbons of the ethoxy group and the isopropyl group would have characteristic shifts in the upfield region.
The following table outlines the predicted chemical shifts for this compound based on standard values for similar structural motifs.
| Atom Position (Structure: CH₃(a)-CH₂(b)-O-CH(c)(CH₂(d)OH)-CH(e)(CH₃(f))₂(g)) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Splitting Pattern |
| a | ~15 | ~1.2 | Triplet (t) |
| b | ~65 | ~3.5 | Quartet (q) |
| c | ~85 | ~3.4 | Multiplet (m) |
| d | ~63 | ~3.6-3.8 | Multiplet (m) |
| e | ~30 | ~1.9 | Multiplet (m) |
| f, g | ~18-20 | ~0.9 | Doublet (d) |
These are estimated values. Actual experimental data is required for confirmation.
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and the isopropyl methyl protons. This would allow for the tracing of the molecule's backbone and substituent connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon signal to which it is directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For instance, the proton signals identified as belonging to the primary alcohol's methylene group would show a cross-peak to the C1 carbon signal in the HSQC spectrum amadischem.com.
Proton (1H) and Carbon-13 (13C) NMR for Structural Elucidation
Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification
MS provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation.
GC-MS is a powerful technique for separating and identifying components in a mixture. In the context of synthesizing or isolating this compound, GC-MS would be used to assess the purity of the sample and identify any byproducts or starting materials. The compound would exhibit a specific retention time on the GC column, and the mass spectrometer would provide a fragmentation pattern for the eluted peak. Common fragments would likely arise from the cleavage of C-C and C-O bonds, such as the loss of an ethyl group, an ethoxy group, or a water molecule from the parent ion.
HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This allows for the determination of the elemental composition of the parent ion, which is critical for confirming the molecular formula . For this compound (C₇H₁₆O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value. A close match would provide strong evidence for the assigned molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
| Ion | Formula | Calculated Exact Mass (m/z) |
| Molecular Ion [M]⁺ | C₇H₁₆O₂ | 132.11503 |
| Sodium Adduct [M+Na]⁺ | C₇H₁₆O₂Na | 155.10477 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR or FTIR spectrum would be expected to show several characteristic absorption bands:
A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.
Strong absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching of the alkyl groups.
A strong absorption band in the 1050-1150 cm⁻¹ region characteristic of C-O stretching vibrations, with contributions from both the alcohol and the ether linkages.
The presence of these key bands would confirm the existence of both the hydroxyl and ether functional groups within the molecule's structure.
Advanced Chromatographic Separation Techniques
Advanced chromatographic techniques are essential for the separation and identification of volatile compounds like this compound from complex matrices. These methods offer high resolution and sensitivity, enabling precise characterization.
Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantification of volatile organic compounds, including higher alcohols, in various non-biological samples such as alcoholic beverages. researchgate.net The principle involves the direct injection of a liquid sample, often mixed with an internal standard, into a gas chromatograph. oiv.intoiv.int The compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. oiv.int As the separated compounds elute from the column, they are combusted in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of the analyte present. researchgate.net
GC-FID methods have been developed and optimized for the analysis of a wide array of volatile compounds in wine and spirits, which are matrices where ether-alcohols like this compound could potentially be identified. researchgate.netoiv.int These methods are valued for their reliability and the ability to quantify major volatile constituents. For instance, official methods, such as the one described by the International Organisation of Vine and Wine (OIV), provide detailed protocols for quantifying compounds including various alcohols and esters. oiv.intoiv.int A typical analysis involves a direct injection into a polar capillary column, like a Carbowax 20M type, which is suitable for separating polar analytes such as alcohols. oiv.int
Table 1: Example GC-FID Parameters for Volatile Compound Analysis in Wine This table is a representative example based on established methods for analyzing volatile compounds in alcoholic beverages.
| Parameter | Value/Description | Source |
| Injector | Split/Splitless | oiv.int |
| Column | Fused-silica capillary, Carbowax 20M type (or similar polar phase) | oiv.int |
| Column Dimensions | 50 m length x 0.32 mm ID x 0.5 µm film thickness (example) | oiv.int |
| Carrier Gas | Helium or Hydrogen | oiv.int |
| Oven Program | Example: Start 32°C, ramp 2.5°C/min to 80°C, then 4°C/min to 170°C | oiv.int |
| Detector | Flame Ionization Detector (FID) | researchgate.netoiv.int |
| Internal Standard | 4-Methylpentan-2-ol | oiv.intoiv.int |
Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is frequently coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net This method integrates extraction, concentration, and sample introduction into a single step. mdpi.com In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. scielo.org.za Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. frontiersin.org After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a GC, where the analytes are thermally desorbed for separation and analysis. scielo.org.za
Table 2: Typical HS-SPME Parameters for Volatile Analysis in Non-Biological Matrices This table summarizes common conditions used in HS-SPME-GC-MS analysis of volatile compounds in matrices like wine and fruit beverages.
| Parameter | Value/Description | Source |
| Sample Preparation | Sample placed in a sealed vial, often with added salt (e.g., NaCl) | mdpi.com |
| SPME Fiber | DVB/CAR/PDMS (50/30 µm) or PDMS/DVB | scielo.org.zanih.gov |
| Incubation/Extraction Temp. | 29°C - 45°C | scielo.org.zanih.gov |
| Incubation/Extraction Time | 30 - 45 minutes | frontiersin.orgnih.gov |
| Agitation | Applied during incubation/extraction | scielo.org.za |
| Desorption | Thermal desorption in GC injector (e.g., 200-250°C for 2-5 min) | scielo.org.zanih.gov |
Gas Chromatography-Flame Ionization Detection (GC-FID)
Development and Validation of Analytical Methodologies for Detection and Quantification in Non-Biological Matrices
The development and validation of an analytical method are crucial steps to ensure that the results obtained are reliable, accurate, and reproducible. For the quantification of compounds like this compound in non-biological matrices, methods such as GC-FID or GC-MS are typically validated according to established guidelines. Validation involves assessing several key performance parameters. researchgate.netnih.gov
Method validation demonstrates that the analytical procedure is suitable for its intended purpose. nih.gov This process includes the characterization of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery). researchgate.net For example, a fast GC-FID method developed for analyzing volatile compounds in spirit drinks and wines was validated for these parameters. researchgate.net Linearity is assessed by creating a calibration curve from standard solutions at various concentrations and evaluating the correlation coefficient (R²), which should ideally be close to 0.999. researchgate.net LOD and LOQ are determined as the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
Precision is evaluated through repeatability (intra-day analysis) and reproducibility (inter-day analysis), with results expressed as the relative standard deviation (RSD), which should be below a certain threshold (e.g., <5%). nih.gov Accuracy is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. nih.gov These validation steps ensure the analytical methodology provides trustworthy data for the detection and quantification of specific compounds in matrices such as wine, spirits, or other fermented products. researchgate.net
Table 3: Key Parameters for Analytical Method Validation This table outlines the essential characteristics evaluated during the validation of a quantitative chromatographic method.
| Validation Parameter | Description | Typical Acceptance Criteria | Source |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | R² ≥ 0.999 | researchgate.net |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 | researchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 | researchgate.net |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery experiments. | e.g., 86-108% | nih.gov |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time (intra-assay precision). | RSD < 5-10% | researchgate.netnih.gov |
| Reproducibility | The precision between laboratories or on different days (inter-assay precision). | RSD < 10-15% | researchgate.net |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | RSD < 5.2% over 24h | nih.gov |
Compound Index
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of 2-ethoxy-3-methylbutan-1-ol. epstem.net These methods solve approximations of the Schrödinger equation to find the optimal geometry and electron distribution of the molecule.
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis using quantum chemical methods involves mapping the potential energy surface by systematically rotating the molecule's flexible dihedral angles to identify stable conformers (energy minima) and the transition states that separate them.
For alkoxy alcohols, the most stable conformations are often stabilized by an intramolecular hydrogen bond (IAHB) between the hydroxyl group and the ether oxygen atom. researchgate.net Theoretical studies on analogous compounds, such as 3-methoxy-3-methylbutan-1-ol, have confirmed that conformers featuring IAHB are the most populated at equilibrium. researchgate.net A similar analysis for this compound would involve optimizing the geometry of various possible conformers to determine their relative energies and populations. The conformer with the lowest energy corresponds to the most stable and abundant form of the molecule under isolated conditions.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar alkoxy alcohols. Actual values would require specific calculations.
| Conformer | Key Dihedral Angles (O-C-C-O, C-C-O-H) | Relative Energy (kJ/mol) | Intramolecular H-Bond |
|---|---|---|---|
| Global Minimum | gauche, gauche | 0.0 | Yes |
| Conformer 2 | anti, gauche | + 5.2 | No |
| Conformer 3 | gauche, anti | + 8.1 | No |
Quantum chemistry is used to model the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. researchgate.net This involves locating and characterizing the high-energy transition state (TS) structures that connect them. The calculated activation energy (the energy difference between the reactants and the TS) is a key determinant of the reaction rate.
For this compound, potential reactions include oxidation of the primary alcohol, dehydration, and ether cleavage. Reaction pathway modeling can elucidate the step-by-step mechanism for these transformations. For instance, the oxidation of the primary alcohol to 2-ethoxy-3-methylbutanal (B13242465) would proceed through a specific transition state. Theoretical calculations can compare different potential pathways, such as those involving different oxidizing agents or catalysts, to predict the most favorable reaction conditions and the likely products. researchgate.netmdpi.com
Conformational Analysis and Energy Landscapes
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the liquid or solid phase. core.ac.uk MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) forces.
For this compound, MD simulations can provide a detailed picture of intermolecular interactions in the pure liquid or in mixtures. researchgate.net A primary focus would be the analysis of the hydrogen-bonding network. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as an acceptor. MD simulations allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. core.ac.uk Analysis of the O-H···O RDF, for example, would reveal the average distance and coordination number of hydrogen bonds, providing insight into the liquid's structure and cohesive properties. core.ac.ukdntb.gov.ua
Prediction of Thermochemical Parameters and Spectroscopic Signatures
Quantum chemical calculations can predict various thermochemical properties with a high degree of accuracy. researchgate.net Following a geometry optimization and frequency calculation, it is possible to determine standard enthalpies of formation, heat capacities, and entropies. scribd.commpg.de
Spectroscopic signatures, which are crucial for experimental characterization, can also be simulated.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. epstem.net
Vibrational Spectroscopy: The vibrational frequencies and intensities calculated from quantum methods correspond to peaks in the Infrared (IR) and Raman spectra. researchgate.net These predicted spectra can aid in the assignment of experimental spectral features.
Table 2: Illustrative Predicted Thermochemical and Spectroscopic Data These values are for illustrative purposes and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
| Property | Predicted Value |
|---|---|
| Standard Enthalpy of Formation (gas, 298 K) | -450.5 kJ/mol |
| Molar Heat Capacity (Cv) | 210.8 J/(mol·K) |
| ¹³C NMR Chemical Shift (C1, -CH₂OH) | ~65 ppm |
| ¹H NMR Chemical Shift (H, -OH) | ~2.5 ppm (variable) |
Application of Group Contribution Methods for Property Estimation
Group contribution (GC) methods are a computationally less intensive alternative for estimating the thermophysical properties of organic compounds. ddbst.commdpi.com These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its individual functional groups. mdpi.comarizona.edu Well-known GC methods include those developed by Joback, Benson, and Constantinou and Gani.
To estimate a property like the normal boiling point or the heat of formation of this compound, the molecule is first deconstructed into its constituent groups. The predefined contribution value for each group is then used in a simple summation or a more complex correlation to yield the final property estimate. ddbst.com
Table 3: Group Contribution Breakdown for this compound (Joback Method)
| Group Type | Group | Number in Molecule (Ni) |
|---|---|---|
| Non-ring | -CH₃ | 3 |
| Non-ring | -CH₂- | 1 |
| Non-ring | >CH- | 2 |
| Non-ring | -OH (alcohol) | 1 |
In Silico Studies of Chemical Behavior and Stability
In silico (computational) methods are used to predict the chemical reactivity and stability of molecules without performing laboratory experiments. These studies can identify potential weaknesses in the molecular structure and predict degradation pathways.
For this compound, computational tools can be used to:
Analyze Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions susceptible to electrophilic and nucleophilic attack, respectively.
Map Electrostatic Potential (MEP): An MEP surface visually represents the charge distribution on a molecule, highlighting electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential) sites, which are indicative of reactivity.
Predict Degradation Products: Computational models can simulate reactions under various conditions (e.g., oxidative, hydrolytic) to predict likely degradation products. For this molecule, likely degradation pathways include the oxidation of the alcohol to an aldehyde or carboxylic acid, and the hydrolysis of the ether bond under acidic conditions. Stability studies can help predict the shelf-life and potential incompatibilities of the compound.
Chemical Transformations and Derivatization Strategies
Chemical Modification of the Hydroxyl Group
The primary alcohol moiety is the most reactive site for many transformations, including oxidation and esterification. These reactions are fundamental for converting the alcohol into other important functional groups.
Oxidation: The primary hydroxyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation, for instance using pyridinium (B92312) chlorochromate (PCC), would yield 2-ethoxy-3-methylbutanal (B13242465). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), would lead to the formation of 2-ethoxy-3-methylbutanoic acid.
Esterification: The compound readily undergoes esterification when reacted with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalysis. This reaction attaches an acyl group to the oxygen atom of the hydroxyl group, forming an ester. For example, reaction with acetic anhydride (B1165640) would produce 2-ethoxy-3-methylbutyl acetate. These ester derivatives are themselves useful, sometimes finding application as aroma chemicals. google.com
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 2-Ethoxy-3-methylbutanal |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | 2-Ethoxy-3-methylbutanoic Acid |
| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | 2-Ethoxy-3-methylbutyl Acetate |
| Acylation | Acetyl Chloride, Pyridine | 2-Ethoxy-3-methylbutyl Acetate |
Transformations Involving the Ether Linkage
The ether linkage in 2-ethoxy-3-methylbutan-1-ol is generally stable but can be cleaved under harsh conditions, typically involving strong acids.
Ether Cleavage: Reaction with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures can break the ether bond. This reaction proceeds via a nucleophilic substitution mechanism. Depending on the stoichiometry of the acid, the reaction can yield a mixture of products. For instance, cleavage of the ethoxy group would result in the formation of ethyl halide and 3-methylbutane-1,2-diol.
| Starting Material | Reagent(s) | Potential Products |
|---|---|---|
| This compound | Excess HBr, Heat | Ethyl bromide and 3-Methylbutane-1,2-diol |
Synthesis of Related Functionalized Derivatives
The dual functionality of this compound allows it to be a precursor for a variety of other functionalized molecules. By combining transformations at the hydroxyl group with other reactions, a diverse library of derivatives can be accessed.
Amino Derivatives: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by an amine to generate amino derivatives. Alternatively, oxidation to the aldehyde followed by reductive amination provides a direct route to compounds like 2-ethoxy-3-methylbutan-1-amine. Related structures, such as 1-ethoxy-3-methylbutan-2-amine (B1520947), are synthesized from amino alcohol precursors through etherification, highlighting the synthetic interchangeability of these functional groups.
Diol Derivatives: The core structure can be further hydroxylated to produce related diols. For example, the compound 2-ethoxy-3-methylbutane-1,4-diol is a known derivative, featuring an additional hydroxyl group. nih.gov
Heterocyclic Derivatives: The structural elements of this compound can be incorporated into heterocyclic systems. For instance, ethoxy-substituted building blocks are used in the synthesis of tetrahydrobenzofuran derivatives. metu.edu.tr
| Derivative Class | Synthetic Precursor | Key Transformation | Example Derivative |
|---|---|---|---|
| Amino Alcohols | 2-Ethoxy-3-methylbutanal | Reductive Amination | 2-Ethoxy-3-methylbutan-1-amine |
| Polyols | This compound | Hydroxylation | 2-Ethoxy-3-methylbutane-1,4-diol nih.gov |
Role as a Building Block in Multistep Organic Synthesis
In multistep synthesis, this compound can serve as a chiral synthon or a functionalized building block. Its defined stereochemistry and dual functionality allow for its strategic incorporation into larger, more complex target molecules.
The Williamson ether synthesis is a common method for preparing ethers and illustrates the type of reaction used to form this molecule from precursors like an alcohol and an alkyl halide. doubtnut.comyoutube.com Once formed, this compound can be used in subsequent steps. For example, its carbon skeleton and oxygenation pattern are valuable in natural product synthesis. While direct examples of its use are specific to proprietary syntheses, its structure is analogous to intermediates used in creating complex molecules such as (-)-Paeonilide, where substituted butanol fragments are key components. uni-regensburg.de As a building block, it offers a pre-packaged arrangement of an ether and an alcohol, which can simplify complex synthetic routes by reducing the number of steps required to build up a target structure. chemscene.com
Applications in Chemical Science and Industrial Processes Non Clinical Focus
Utilization as a Chemical Intermediate in Agrochemical Research
While direct documentation for 2-Ethoxy-3-methylbutan-1-ol as an agrochemical intermediate is not extensively detailed in public literature, the utility of closely related alkoxy alcohols is well-established. Patents reveal that isomeric compounds, such as 3-alkoxy-3-methyl-1-butanol, are valuable as raw materials for producing intermediates for agricultural chemicals. google.comgoogle.com This suggests a potential role for this compound in similar synthetic pathways.
The broader class of alkoxylated alcohols is frequently employed in agrochemical formulations, primarily as non-ionic surfactants or emulsifiers. googleapis.com These molecules help to stabilize mixtures of active ingredients with water or oil-based carriers, ensuring uniform application and bioavailability of the pesticide or herbicide. Given its ether and alcohol functionalities, this compound possesses the characteristic amphiphilic properties that could make it suitable for such formulation applications. Furthermore, patent literature describes the use of various alcohols, including butanols, as inert solvents in the synthesis of heterocyclic compounds used to control invertebrate pests. googleapis.com
A summary of the patented applications for analogous compounds is presented below.
| Compound Class/Name | Patented or Discussed Use | Reference |
| 3-Alkoxy-3-methyl-1-butanol | Raw material for intermediates for medical and agricultural chemicals. | google.comgoogle.com |
| Alkoxylated Alcohols | Non-ionic surfactants and emulsifiers in agrochemical formulations. | googleapis.com |
| Short-chain alcohols (e.g., butanol) | Inert solvents for synthesizing agrochemical compounds. | googleapis.com |
Application in Materials Science and Polymer Chemistry
In materials science, the bifunctional nature of this compound suggests potential applications, particularly in polymer chemistry. Compounds with both ether and alcohol groups, known as glycol ethers, are recognized as a highly versatile class of organic solvents, valuable in the formulation and processing of polymers. sigmaaldrich.comsigmaaldrich.com The structure of this compound is analogous to these solvents, indicating potential utility in dissolving or swelling various polymer resins.
Furthermore, the hydroxyl group of this compound can react with other monomers to become incorporated into a polymer backbone. For instance, alcohols are key reactants in the synthesis of polyesters and polyurethanes. Its ether linkage provides chemical stability and flexibility to the resulting polymer chain, a desirable trait in many materials. While direct polymerization of this compound is not widely documented, related compounds serve as precursors for materials like plasticizers. For example, alkoxypropionate esters, which can be synthesized from alcohols, are known to be useful as plasticizers for resins. google.com.na
Research into its Role as a Solvent in Specific Chemical Reactions
The dual functionality of this compound makes it an interesting candidate for a specialty solvent. Glycol ethers are valued for their ability to dissolve a wide range of substances, and their tunable properties are leveraged in various organic reactions. sigmaaldrich.comsigmaaldrich.comnih.gov The ether group is a relatively inert hydrogen bond acceptor, while the alcohol group can act as both a hydrogen bond donor and acceptor, giving the molecule a unique solvency profile.
Research on the isomeric compound 1-Ethoxypentan-3-ol has shown it can be used effectively as a solvent in organic reactions to enhance yields. The ability of ethers to form hydrogen bonds with molecules containing O-H or N-H bonds makes them effective solvents for a variety of reagents. vedantu.com This suggests that this compound could function as a reaction medium that facilitates the interaction between polar and non-polar reactants, potentially improving reaction rates and selectivity. Its relatively high boiling point, estimated to be around 160–180°C, would also make it suitable for reactions requiring elevated temperatures.
Occurrence and Analysis in Natural Product Chemistry and Flavor Research (Emphasis on chemical identification/formation, not sensory evaluation)
The presence of this compound in natural products has not been explicitly reported, but its formation is chemically plausible in fermented beverages like wine, beer, and spirits. The key precursors for its synthesis are abundant in these matrices: ethanol (B145695) and higher alcohols (also known as fusel oils). wikipedia.orgconductscience.com
Alcoholic fermentation of sugars by yeast produces ethanol as the primary product. wikipedia.org Concurrently, amino acids are metabolized via the Ehrlich pathway to produce higher alcohols, with 3-methylbutan-1-ol (from leucine) and 2-methylbutan-1-ol (from isoleucine) being two of the most common. researchgate.net During the aging process of alcoholic beverages, which can occur over months or years under mildly acidic conditions, these precursor alcohols can undergo an acid-catalyzed etherification reaction. In this reaction, a molecule of ethanol reacts with a higher alcohol, such as 3-methylbutan-1-ol or its isomer 3-methylbutan-2-ol, to form the corresponding ethoxy ether.
The formation of other, similar ethoxy-alcohols like 3-ethoxypropan-1-ol has been documented in fermented products, lending support to this hypothesis. The identification and quantification of such volatile compounds are typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com This analytical technique allows for the separation and identification of trace volatile compounds within a complex matrix.
Plausible Formation Pathway in Fermented Beverages
| Precursor 1 | Precursor 2 | Reaction Type | Plausible Product |
| Ethanol | 3-Methylbutan-1-ol / 3-Methylbutan-2-ol | Acid-catalyzed etherification | This compound |
Future Research Directions and Emerging Opportunities
Innovation in Sustainable and Green Synthetic Methodologies
The traditional synthesis of 2-Ethoxy-3-methylbutan-1-ol often relies on methods like the Williamson ether synthesis, which can involve harsh reaction conditions and the use of stoichiometric reagents. Future research is poised to develop more sustainable and greener alternatives.
Catalytic Ring-Opening of Epoxides: A promising green route involves the catalytic ring-opening of a suitable epoxide, such as 2-methyl-1,2-epoxybutane, with ethanol (B145695). This approach, catalyzed by acid or base, can offer high atom economy. Research into heterogeneous catalysts, such as zeolites or functionalized resins, could lead to easily recoverable and reusable systems, minimizing waste. researchgate.netnih.gov The use of methyloxonium triflate has been shown to be an efficient catalyst for the ring-opening of epoxides with alcohols under ambient conditions, offering high yields and selectivity. researchgate.net
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, presents a highly selective and environmentally benign method for the synthesis of β-alkoxy alcohols. nih.gov Future work could focus on identifying or engineering enzymes that can efficiently catalyze the formation of this compound or its precursors, operating in aqueous media and at mild temperatures.
Photocatalysis and Electrochemical Methods: Visible-light photoredox catalysis and electrochemical approaches are emerging as powerful tools for forming C-O bonds. nih.gov These methods can activate alcohols under mild conditions, avoiding the need for high temperatures and strong bases. nih.gov Research could explore the application of these techniques to the synthesis of this compound, potentially leading to novel and more efficient synthetic pathways. nih.gov
Green Solvents and Reagents: A shift towards greener solvents, such as cyclopentyl methyl ether (CPME) or even water, can significantly reduce the environmental impact of the synthesis. researchgate.netmdpi.com The use of alcohols themselves as both reactant and solvent is another strategy to improve the green credentials of the synthesis. mdpi.com
The table below summarizes potential green synthetic routes for this compound.
| Synthetic Strategy | Catalyst/Reagent | Advantages | Research Focus |
| Catalytic Epoxide Ring-Opening | Heterogeneous acid/base catalysts, Methyloxonium triflate | High atom economy, catalyst reusability, mild conditions | Development of highly selective and robust catalysts |
| Biocatalysis | Halohydrin dehalogenases | High selectivity, mild reaction conditions, aqueous media | Enzyme discovery and engineering for specific substrates |
| Photocatalysis | Transition metal complexes, organic dyes | Use of visible light, mild conditions | Development of efficient photocatalytic systems |
| Electrochemical Synthesis | - | Avoids chemical oxidants/reductants | Optimization of electrode materials and reaction conditions |
Elucidation of Complex Reaction Networks
A deeper understanding of the reaction networks involving this compound is crucial for controlling its synthesis and predicting its behavior in various applications. Future research should focus on mapping the formation and potential degradation pathways of this compound.
Mechanistic Studies of Etherification: Detailed experimental and computational studies can unravel the precise mechanisms of etherification reactions leading to this compound. nih.govrsc.org Understanding whether the reaction proceeds via an S\textsubscript{N}1 or S\textsubscript{N}2 pathway, and how factors like the solvent, catalyst, and temperature influence this, is key to optimizing reaction conditions for higher yield and selectivity. researchgate.netlibretexts.orgopenstax.org
Alkoxy Radical Intermediates: The generation and reactivity of alkoxy radicals from alcohols are of significant interest in modern organic synthesis. nih.govmdpi.com Investigating the formation of an alkoxy radical from this compound could open up new avenues for its functionalization. Techniques like electron paramagnetic resonance (EPR) spectroscopy combined with computational studies can provide insights into the structure and reactivity of these transient species.
Degradation Pathways: Understanding how this compound degrades under various conditions (e.g., oxidative, thermal, acidic, basic) is important for its application as a stable solvent or additive. Identifying the byproducts of these degradation reactions is also crucial for assessing its environmental impact and long-term performance.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the geometric and electronic properties of this compound, as well as to investigate the transition states and reaction pathways of its synthesis and reactions. researchgate.netacs.org This can provide valuable insights that guide experimental design, for instance, by predicting the most promising catalysts or reaction conditions. acs.orgchemrxiv.orgrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. This can help in understanding its properties as a solvent and its interactions with other molecules, which is relevant for formulation science and materials applications.
Spectroscopic and Analytical Characterization: Advanced spectroscopic techniques, such as multidimensional NMR and mass spectrometry, are essential for the detailed characterization of this compound and its reaction products. acs.org Combining these experimental data with computational predictions can lead to a more complete and accurate understanding of its chemical behavior.
The following table illustrates how computational methods can be integrated with experimental studies.
| Research Area | Computational Method | Experimental Technique | Combined Outcome |
| Reaction Mechanism | DFT, Transition State Theory | Kinetic studies, Isotope labeling, In-situ spectroscopy | Detailed understanding of reaction pathways and optimization of conditions |
| Spectroscopic Analysis | DFT-based spectra prediction | NMR, IR, Mass Spectrometry | Accurate assignment of spectral features and structural confirmation |
| Solvent Properties | Molecular Dynamics (MD) simulations | Viscosity, density, and solubility measurements | Prediction and validation of physical properties and solvent behavior |
Development of Highly Selective Analytical Probes
The ability to selectively detect and quantify this compound, especially in complex mixtures with its isomers or other alcohols, is critical for quality control and research purposes.
Chemosensors and Biosensors: Future research could focus on the design and synthesis of chemosensors that exhibit a selective response to this compound. This could be based on host-guest chemistry, where a receptor molecule is designed to specifically bind to the target analyte, leading to a measurable signal such as a change in color or fluorescence. nih.govacs.orgchemrxiv.org The development of enzyme-based biosensors could also offer high selectivity.
Advanced Chromatographic Methods: While gas chromatography-mass spectrometry (GC-MS) is a standard technique for identifying volatile organic compounds, developing specialized columns or derivatization methods could enhance the separation and detection of this compound from its isomers. researchgate.net
Electronic Noses: The use of multisensor arrays, or "electronic noses," based on materials like aluminum-doped zinc oxide, has shown promise in differentiating between alcohol isomers. rsc.org Tailoring these systems for the specific detection of this compound could provide a rapid and sensitive analytical tool.
Exploration of Novel Chemical Applications in Emerging Technologies
The unique combination of a hydroxyl group and an ether linkage in this compound suggests its potential use as a versatile building block or functional component in various advanced materials and technologies.
Pharmaceutical and Agrochemical Synthesis: The structural motifs present in this compound could be incorporated into new pharmaceutical or agrochemical compounds. nih.gov Its chirality, if resolved, could be particularly valuable in the synthesis of stereospecific drugs.
Advanced Solvents and Formulations: Its properties as a polar, protic solvent with a relatively high boiling point could make it a useful component in specialized solvent blends for paints, coatings, or cleaning agents. Its ether functionality may also impart desirable properties for dissolving a range of solutes.
Energy Storage: Functionalized alcohols and ethers are being explored for applications in energy storage, for example, as components of electrolytes in batteries or as fuel additives. The specific properties of this compound in this context remain to be investigated.
Materials Science: The hydroxyl group allows for the incorporation of this molecule into polymer chains or onto the surface of materials through esterification or etherification reactions. This could be used to modify the surface properties of materials, for example, to control wetting or adhesion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
